molecular formula C21H16O7 B1215706 Diphyllin CAS No. 22055-22-7

Diphyllin

Cat. No.: B1215706
CAS No.: 22055-22-7
M. Wt: 380.3 g/mol
InChI Key: VMEJANRODATDOF-UHFFFAOYSA-N
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Scientific Research Applications

Antiviral Applications

Diphyllin exhibits broad-spectrum antiviral activity against multiple enveloped RNA and DNA viruses. Its mechanism primarily involves the inhibition of vacuolar (H^+) ATPases, which are crucial for endosomal acidification—a process that many viruses exploit to enter host cells.

Key Findings:

  • Broad-Spectrum Activity: this compound has been shown to inhibit the replication of viruses from several families, including Flaviviridae (e.g., West Nile virus), Rhabdoviridae (e.g., rabies virus), and Herpesviridae (e.g., herpes simplex virus type 1) at low micromolar concentrations without cytotoxic effects on host cells .
  • Mechanism of Action: By blocking endosomal acidification, this compound prevents the fusion of viral membranes with endosomes, thereby hindering viral entry and replication .
  • Specific Viruses Studied:
    • Tick-borne encephalitis virus
    • Zika virus
    • Rift Valley fever virus
    • Influenza viruses .

Case Studies:

  • A study demonstrated that this compound effectively reduced viral titers in mouse models infected with influenza viruses and showed enhanced effects when combined with conventional antiviral agents like oseltamivir .
  • Another investigation highlighted this compound's potential against SARS-CoV-2, showing significant reductions in viral copy numbers in vitro .

Antitumor Activity

This compound also displays promising antitumor properties, particularly through its role as a V-ATPase inhibitor.

Mechanism:

  • The inhibition of V-ATPase leads to disrupted pH homeostasis within cancer cells, which can induce cell cycle arrest and inhibit proliferation .

Research Insights:

  • In vitro studies on esophageal cancer cell lines TE-1 and ECA-109 revealed that this compound not only inhibited cell migration but also induced S-phase arrest, suggesting its potential as an anticancer agent .

Anti-inflammatory Effects

Beyond its antiviral and anticancer properties, this compound has been investigated for its anti-inflammatory effects.

Applications:

  • The compound has shown efficacy in modulating inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .

Summary Table of this compound Applications

Application TypeMechanismKey FindingsNotable Viruses/Cancers
AntiviralV-ATPase inhibitionBroad-spectrum activity against enveloped viruses; non-cytotoxic up to 100 µMWest Nile virus, Zika virus, rabies virus
AntitumorpH disruptionInduces S-phase arrest; inhibits migration in cancer cell linesEsophageal cancer (TE-1, ECA-109)
Anti-inflammatoryModulation of inflammatory pathwaysPotential therapeutic benefits in inflammatory conditionsN/A

Biological Activity

Diphyllin is a natural compound classified as an arylnaphthalene lignan lactone, primarily isolated from the leaves of Astilboides tabularis. Recent studies have highlighted its diverse biological activities, including potent antiviral, anti-tumor, anti-inflammatory, and antioxidant properties. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, case studies, and relevant research findings.

V-ATPase Inhibition

One of the most significant mechanisms through which this compound exerts its biological effects is by inhibiting vacuolar H+-ATPase (V-ATPase). This inhibition disrupts the acidification of endosomal compartments, which is crucial for various cellular processes, including viral entry and replication. Studies have shown that this compound's ability to inhibit V-ATPase correlates with its antiviral and anti-tumor activities .

Antiviral Activity

This compound has demonstrated broad-spectrum antiviral activity against several enveloped RNA and DNA viruses. Its efficacy has been particularly noted against:

  • SARS-CoV-2 : Research indicates that this compound exhibits a stronger antiviral effect against SARS-CoV-2 compared to other compounds like cleistanthin B. The compound significantly reduces viral replication in cell cultures .
  • Other Viruses : It has also shown effectiveness against tick-borne encephalitis virus, West Nile virus, Zika virus, and herpes simplex virus type 1. The compound acts by blocking viral entry and replication cycles, making it a promising candidate for further antiviral drug development .

Anti-tumor Activity

This compound's anti-tumor properties are attributed to its impact on various signaling pathways. It has been shown to inhibit the Wnt/β-catenin signaling pathway, which is critical in cancer progression. Studies have reported that this compound reduces the expression of key oncogenes such as c-Myc and cyclin D1 .

Study on Antiviral Efficacy

In a study examining this compound's effect on SARS-CoV-2, researchers treated Vero E6 cells with varying concentrations of this compound. The results indicated a significant decrease in viral spike protein expression and overall viral titer with increasing concentrations of this compound (12.5 µM to 50 µM), showcasing its potential as an antiviral agent .

Anti-tumor Mechanism Exploration

Another study focused on the anti-cancer effects of glycosylated this compound derivatives. It was found that these derivatives exhibited enhanced cytotoxicity against cancer cell lines while maintaining low toxicity in normal cells. The IC50 values for various derivatives were reported as low as 0.09 µM against specific cancer cell lines .

Summary of Biological Activities of this compound

Activity Mechanism Target Viruses/Cancer Types IC50 Values
AntiviralV-ATPase inhibitionSARS-CoV-2, Zika virus, West Nile virus12.5 - 50 µM (SARS-CoV-2)
Anti-tumorInhibition of Wnt/β-catenin signalingVarious cancer cell lines0.09 - 3.48 µM
Anti-inflammatoryReduction of pro-inflammatory cytokinesGeneral inflammatory conditionsNot specified
AntioxidantScavenging free radicalsGeneral oxidative stress conditionsNot specified

Cytotoxicity Profile of this compound

Cell Line CC50 (µM) Effect at 50 µM
Vero E6>10075% cell viability
CaCo-254.6 ± 4.8Significant cytotoxicity

Properties

IUPAC Name

9-(1,3-benzodioxol-5-yl)-4-hydroxy-6,7-dimethoxy-3H-benzo[f][2]benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16O7/c1-24-15-6-11-12(7-16(15)25-2)20(22)13-8-26-21(23)19(13)18(11)10-3-4-14-17(5-10)28-9-27-14/h3-7,22H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMEJANRODATDOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=C3C(=C2O)COC3=O)C4=CC5=C(C=C4)OCO5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20176534
Record name Diphyllin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20176534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22055-22-7
Record name 9-(1,3-Benzodioxol-5-yl)-4-hydroxy-6,7-dimethoxynaphtho[2,3-c]furan-1(3H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22055-22-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diphyllin
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022055227
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diphyllin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=309691
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diphyllin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20176534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-(1,3-BENZODIOXOL-5-YL)-4-HYDROXY-6,7-DIMETHOXYNAPHTHO(2,3-C)FURAN-1(3H)-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4PN5LDP26
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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